molecular formula C10H17NO6 B14352401 Diethyl 2-(2-nitroethyl)butanedioate CAS No. 90979-65-0

Diethyl 2-(2-nitroethyl)butanedioate

Cat. No.: B14352401
CAS No.: 90979-65-0
M. Wt: 247.24 g/mol
InChI Key: VPSJBBHICVFPEJ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C10H17NO6 It is a diester derivative of butanedioic acid, featuring a nitroethyl group attached to the second carbon of the butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-nitroethyl)butanedioate can be synthesized through the alkylation of diethyl malonate with 2-nitroethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-nitroethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-nitroethyl)butanedioate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Diethyl 2-(2-aminoethyl)butanedioate.

    Hydrolysis: Butanedioic acid derivatives.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

Diethyl 2-(2-nitroethyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(2-nitroethyl)butanedioate involves its chemical reactivity, particularly the nitro group. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-(2-nitroethyl)butanedioate.

    Diethyl succinate: Another diester of butanedioic acid, but without the nitro group.

    Diethyl 2-(1-nitroethyl)butanedioate: A structural isomer with the nitro group attached to a different carbon.

Uniqueness

This compound is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo reduction, hydrolysis, and substitution reactions makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

90979-65-0

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

diethyl 2-(2-nitroethyl)butanedioate

InChI

InChI=1S/C10H17NO6/c1-3-16-9(12)7-8(5-6-11(14)15)10(13)17-4-2/h8H,3-7H2,1-2H3

InChI Key

VPSJBBHICVFPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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